1-(1,1-Dipropylbutyl)azetidine hydrochloride
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Overview
Description
1-(1,1-Dipropylbutyl)azetidine hydrochloride is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
The synthesis of 1-(1,1-Dipropylbutyl)azetidine hydrochloride typically involves several steps, starting with the preparation of the azetidine ring. Common synthetic routes include:
Ring Contraction: This method involves the contraction of larger nitrogen-containing rings to form the azetidine ring.
Cycloaddition Reactions:
C–H Activation and Coupling: This method involves the activation of C–H bonds followed by coupling with Grignard reagents.
Industrial production methods often utilize microwave irradiation and solid support techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(1,1-Dipropylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common reagents and conditions used in these reactions include hydrogen peroxide, sodium tungstate, and microwave irradiation. Major products formed from these reactions include functionalized azetidines and ring-opened derivatives .
Scientific Research Applications
1-(1,1-Dipropylbutyl)azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,1-Dipropylbutyl)azetidine hydrochloride involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of N–C bonds, allowing the compound to act as a reactive intermediate in various biochemical pathways . The polar nitrogen atom in the azetidine ring also contributes to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-(1,1-Dipropylbutyl)azetidine hydrochloride can be compared with other azetidines and related heterocycles:
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
2-Azetidinones:
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications .
Properties
CAS No. |
64467-54-5 |
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Molecular Formula |
C13H28ClN |
Molecular Weight |
233.82 g/mol |
IUPAC Name |
1-(4-propylheptan-4-yl)azetidin-1-ium;chloride |
InChI |
InChI=1S/C13H27N.ClH/c1-4-8-13(9-5-2,10-6-3)14-11-7-12-14;/h4-12H2,1-3H3;1H |
InChI Key |
GOOPAVZKUXTISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)[NH+]1CCC1.[Cl-] |
Origin of Product |
United States |
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